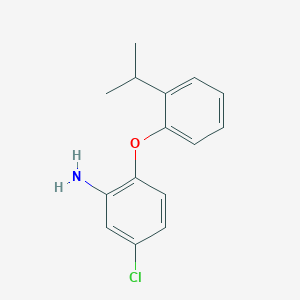

5-Chloro-2-(2-isopropylphenoxy)aniline

Description

Contextual Significance within Organic and Medicinal Chemistry Research

5-Chloro-2-(2-isopropylphenoxy)aniline, a member of the substituted diaryl ether amine family, holds significance in both organic and medicinal chemistry. Diaryl ether and diaryl amine motifs are prevalent in a variety of biologically active molecules and functional materials. The specific substitution pattern of a chloro group and an isopropylphenoxy group on the aniline (B41778) backbone imparts distinct electronic and steric properties to the molecule, making it a valuable building block in synthetic chemistry.

In the realm of medicinal chemistry, this compound has been identified as a potential glucocerebrosidase (GCase) inhibitor. rsc.org GCase is an enzyme responsible for the breakdown of glucosylceramide, and its deficiency is the underlying cause of Gaucher disease, a lysosomal storage disorder. The ability of this compound to inhibit this enzyme suggests its potential as a lead compound for the development of therapeutic agents for this and related neurological conditions. The exploration of N-substituted diaryl ether amine derivatives has also been a subject of research, indicating a broader interest in this class of compounds for potential therapeutic applications. siliguricollege.org.in

Chemical Classification and Structural Features Relevant to Research Inquiry

This compound is classified as a diaryl ether amine. Its structure is characterized by a central aniline ring substituted with a chlorine atom at the 5-position and a 2-isopropylphenoxy group at the 2-position. The key structural features include:

Aniline Core: The primary amine group on the benzene (B151609) ring provides a reactive site for a variety of chemical transformations, making it a versatile intermediate in multi-step syntheses.

Chloro Substituent: The electron-withdrawing nature of the chlorine atom influences the reactivity of the aromatic ring and can contribute to the binding affinity of the molecule with biological targets.

Isopropylphenoxy Group: This bulky, lipophilic group significantly impacts the molecule's steric profile and solubility. The ether linkage provides rotational flexibility, which can be crucial for its interaction with enzyme active sites.

These structural elements combine to create a molecule with a specific three-dimensional shape and electronic distribution, which are critical for its observed biological activity and its utility as a synthetic intermediate.

Scope and Academic Relevance of Research on this compound

The academic relevance of this compound is primarily centered on its potential as a scaffold in drug discovery. Its identification as a glucocerebrosidase inhibitor has opened avenues for further investigation into its mechanism of action and for the design of more potent and selective analogues.

Research on this compound and its derivatives is likely to focus on several key areas:

Synthetic Methodology: Developing efficient and scalable synthetic routes to access this compound and a diverse range of related compounds.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the molecule to understand how different functional groups influence its biological activity.

Pharmacological Evaluation: Conducting in-depth biological assays to characterize its inhibitory profile against GCase and other enzymes, as well as to assess its potential therapeutic effects in relevant disease models.

While detailed research findings on this specific molecule are still emerging, its foundational role as a building block and its promising biological activity ensure its continued importance in the field of chemical and medicinal research.

Compound Information Table

| Compound Name | Synonyms |

| This compound | 5-Chloro-2-(propan-2-yloxy)aniline |

| Glucosylceramide | |

| N-substituted diaryl ether amine derivatives |

Chemical Data Table

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 937621-93-7 | C9H12ClNO | 185.65 |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(2-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-10(2)12-5-3-4-6-14(12)18-15-8-7-11(16)9-13(15)17/h3-10H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMWKGHTMCHDHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Chemical Transformations of 5 Chloro 2 2 Isopropylphenoxy Aniline and Its Derivatives

Established Synthetic Routes and Reaction Mechanisms

The synthesis of 5-Chloro-2-(2-isopropylphenoxy)aniline is not a trivial single-step process. It necessitates a carefully planned multi-step approach, typically involving the formation of a diaryl ether linkage followed by the generation of the aniline (B41778) functional group.

Multi-step Synthesis Approaches for this compound

The primary strategy for constructing the this compound scaffold involves two key transformations:

Diaryl Ether Formation : The initial step is the synthesis of the nitroaromatic precursor, 5-chloro-2-(2-isopropylphenoxy)nitrobenzene. This is typically achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann-type condensation. In a process analogous to the synthesis of similar diaryl ethers, this involves reacting a phenoxide with a suitably activated chloronitrobenzene. google.com For the target molecule, this would involve the reaction of 2-isopropylphenol (B134262) with a compound like 2,5-dichloronitrobenzene.

Reduction of the Nitro Group : The second major step is the reduction of the nitro group on the precursor to form the final aniline product. google.com This transformation is critical and must be carried out under conditions that avoid unwanted side reactions, such as the cleavage of the ether bond or dehalogenation. google.com

A representative synthetic pathway is outlined below: Step 1: Synthesis of the Nitroether Intermediate

2-isopropylphenol + 2,5-dichloronitrobenzene → 5-chloro-2-(2-isopropylphenoxy)nitrobenzene + HCl

Step 2: Reduction to the Final Aniline Product

5-chloro-2-(2-isopropylphenoxy)nitrobenzene + Reducing Agent → this compound

This sequential approach allows for the controlled assembly of the molecule.

Specific Reaction Conditions and Reagents Employed in Synthesis

The success of the synthesis hinges on the specific reagents and conditions used in each step. Drawing from established procedures for analogous compounds, the following conditions are typically employed. google.com

For the synthesis of the nitroether intermediate , a base is required to deprotonate the phenol (B47542), creating the more nucleophilic phenoxide. google.com A strong base like potassium hydroxide (B78521) is often used. The reaction is generally performed at an elevated temperature to facilitate the substitution reaction. google.com

The reduction of the nitro precursor can be accomplished through several methods. Catalytic hydrogenation is a common and effective choice. google.com A particularly refined method involves a dual-hydrogenation process to maximize yield and purity. This process begins with catalytic transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a noble metal catalyst (e.g., platinum on carbon). google.com This is followed by conventional high-pressure hydrogenation using hydrogen gas to ensure the reaction goes to completion while minimizing side reactions. google.com

Table 1: Typical Reaction Conditions for Synthesis

| Reaction Step | Reagents & Catalysts | Solvent | Temperature | Pressure | Reference |

|---|---|---|---|---|---|

| Ether Formation | 2-isopropylphenol, 2,5-dichloronitrobenzene, Potassium Hydroxide | Toluene (or neat) | ~150 °C | Atmospheric | google.com |

| Nitro Reduction | 5-chloro-2-(2-isopropylphenoxy)nitrobenzene, Ammonium Formate, H₂, Platinum on Carbon (Pt/C) | Toluene | 50-150 °C | Autogenous, then 1-50 kg/cm² | google.com |

Investigation of Intermediate Products and Byproduct Formation

Throughout the synthesis, the formation of intermediates and byproducts is carefully monitored. The primary intermediate is the 5-chloro-2-(2-isopropylphenoxy)nitrobenzene formed in the first step. google.com Its purity is crucial for the success of the subsequent reduction.

Dehalogenation : The removal of the chlorine atom from the aromatic ring to yield 2-(2-isopropylphenoxy)aniline.

Ether Bond Cleavage : The breaking of the C-O-C ether linkage, which can lead to the formation of byproducts like 4-chloro-2-aminophenol and 2-isopropylphenol. google.com

The use of a combined catalytic transfer hydrogenation and high-pressure hydrogenation system is specifically designed to suppress these unwanted side reactions. google.com For instance, in the synthesis of the related 5-chloro-2-(2,4-dichlorophenoxy)aniline, this method was shown to significantly reduce the formation of dichlorophenol (DCP) and other dehalogenated products. google.com

Functional Group Interconversions and Derivatization Research

The aniline and phenoxy moieties in the target molecule and its precursors are sites for further chemical reactions, allowing for the synthesis of a wide array of derivatives.

Oxidation Reactions of the Aniline Moiety in Related Structures

The aniline functional group is susceptible to oxidation, and this reactivity can be harnessed to create new chemical structures. While specific oxidation studies on this compound are not widely documented, research on related aniline derivatives provides insight into potential transformations. For example, the oxidation of o-phenylenediamine (B120857) derivatives is a known route to producing phenazine (B1670421) pigments. rsc.org This type of oxidative cyclization reaction highlights the potential for forming complex heterocyclic systems from aniline precursors.

In a different context, photocatalytic oxidation has been applied to related phenoxy structures, such as 2-phenoxy-1-phenylethanol. rsc.org In these studies, a Cd-MOF/S/Ni–NiO composite material was used to photocatalytically oxidize the alcohol group to a ketone. rsc.org While this reaction does not target an aniline group, it demonstrates that the phenoxy portion of the molecule can be compatible with oxidative conditions, depending on the reagents and substrate.

Reduction Reactions of Nitro Precursors to the Aniline Functional Group

The reduction of an aromatic nitro group is the cornerstone of the synthesis of this compound and many related compounds. Various methods exist for this critical transformation, each with its own advantages.

Catalytic Hydrogenation: As previously discussed, this is a highly effective method. The process can be finely tuned by selecting the appropriate catalyst (e.g., Pt/C, Pd/C), hydrogen source (H₂ gas, ammonium formate), and reaction conditions (temperature, pressure) to achieve high selectivity and yield while minimizing dehalogenation. google.comgoogle.com For example, the reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) is effectively carried out with hydrogen gas over a catalyst at elevated temperature and pressure. google.com

Sulfide (B99878) Reduction: An alternative to catalytic hydrogenation is reduction using sulfide reagents. In the synthesis of 5-chloro-2-methyl aniline, the nitro precursor (4-chloro-2-nitro-toluene) is reduced using a polysulfide, such as sodium polysulfide, in the presence of an ammonium salt. google.com This method avoids the need for high-pressure equipment and specialized catalysts.

Table 2: Comparison of Nitro Group Reduction Methods

| Method | Reducing Agent(s) | Typical Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| Combined Hydrogenation | Ammonium Formate, H₂ gas, Pt/C | 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene | High selectivity, minimizes dehalogenation and ether cleavage | google.com |

| High-Pressure Hydrogenation | Hydrogen gas, Catalyst | 4-chloro-2,5-dimethoxynitrobenzene | Effective for clean reductions, well-established industrial process | google.com |

| Sulfide Reduction | Sodium Polysulfide, Ammonium Chloride | 4-chloro-2-nitro-toluene | Avoids high pressure and noble metal catalysts, lower cost | google.com |

Nucleophilic Substitution Reactions Involving Halogen Groups

The chlorine atom attached to the benzene (B151609) ring of this compound is a key functional group that can participate in various nucleophilic substitution reactions. These reactions are fundamental for introducing a wide range of functionalities, thereby enabling the synthesis of diverse derivatives. The reactivity of the chloro group is influenced by the electronic effects of the amino and the bulky 2-isopropylphenoxy substituents.

Classic and modern cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, are the primary methods for the substitution of the chloro group.

Ullmann Condensation: The Ullmann reaction is a well-established method for forming carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, typically requiring a copper catalyst and high reaction temperatures. wikipedia.org In the context of this compound, the chloro group can be substituted by various nucleophiles. For instance, reaction with a phenol in the presence of a copper catalyst would yield a triarylether derivative. Similarly, coupling with an amine would result in a diamine derivative. The traditional conditions for Ullmann reactions often involve high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org Modern modifications of the Ullmann reaction utilize soluble copper catalysts with ligands such as diamines and acetylacetonates, which can lead to milder reaction conditions. wikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. organic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance, often proceeding under milder conditions than the Ullmann condensation. For this compound, the chloro group can be coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction and depends on the specific amine and aryl halide involved.

The reactivity in these nucleophilic substitution reactions is governed by several factors. The presence of the electron-donating amino group and the bulky 2-isopropylphenoxy group can affect the electronic and steric environment of the reaction center. Generally, electron-withdrawing groups on the aryl halide accelerate the coupling, while electron-donating groups can have the opposite effect. wikipedia.org The steric hindrance from the isopropylphenoxy group might also influence the approach of the nucleophile and the catalyst complex.

Below is a representative data table illustrating typical conditions for nucleophilic substitution reactions on analogous chloro-substituted anilines, which can be extrapolated for this compound.

Interactive Data Table: Representative Nucleophilic Substitution Reactions on Chloro-Aniline Derivatives

| Entry | Aryl Halide | Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reaction Type |

| 1 | 4-Chloroaniline | Phenol | CuI / L-proline | K2CO3 | DMSO | 110 | 85 | Ullmann Condensation |

| 2 | 2-Chloro-5-nitroaniline | Aniline | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | 92 | Buchwald-Hartwig |

| 3 | 4-Chlorotoluene | Morpholine | Pd(OAc)2 / BINAP | Cs2CO3 | Dioxane | 120 | 88 | Buchwald-Hartwig |

| 4 | 1-Bromo-4-chlorobenzene | 2-Propanol | CuI / Phenanthroline | K3PO4 | Toluene | 130 | 78 | Ullmann Condensation |

Emerging Green Chemistry Approaches in this compound Synthesis Research

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. In the context of synthesizing this compound and its derivatives, several emerging green chemistry approaches show significant promise. These strategies focus on reducing waste, using less hazardous solvents, and improving energy efficiency.

Micellar Catalysis: One of the key principles of green chemistry is the use of safer solvents. Water is an ideal green solvent, but many organic reactions, including nucleophilic aromatic substitutions, are not compatible with it due to the poor solubility of the reactants. Micellar catalysis offers a solution to this problem by using surfactants to create nanoreactors (micelles) in water. These micelles can solubilize non-polar reactants, allowing the reaction to proceed in an aqueous medium. This approach has been successfully applied to various nucleophilic substitution reactions, significantly reducing the reliance on hazardous organic solvents like DMF and DMSO. mdpi.combeilstein-journals.org The use of designer surfactants can further enhance the efficiency and recyclability of the catalytic system.

Ionic Liquids: Ionic liquids are salts with low melting points that can be used as solvents for a variety of chemical reactions. They are considered "green" solvents due to their negligible vapor pressure, which reduces air pollution. Ionic liquids have been shown to be effective media for Ullmann diaryl ether synthesis, a key reaction in the synthesis of the phenoxy moiety of the target molecule. mdpi.com The use of ionic liquids can facilitate catalyst recycling and product separation, contributing to a more sustainable process.

Solvent-Free Synthesis: Conducting reactions without a solvent is a highly desirable green chemistry approach as it eliminates solvent waste and simplifies purification. For the synthesis of substituted anilines and related compounds, solvent-free methods, often assisted by microwave irradiation, have been developed. chemrxiv.orgnih.gov Microwave-assisted synthesis can significantly reduce reaction times and improve yields. nih.gov For instance, the Ullmann coupling reaction of bromaminic acid with amines has been efficiently carried out in a phosphate (B84403) buffer under microwave irradiation using elemental copper as a catalyst, demonstrating a greener alternative to traditional methods. nih.gov

The table below summarizes some of these emerging green chemistry approaches and their potential applicability to the synthesis of this compound.

Interactive Data Table: Emerging Green Chemistry Approaches in Aniline and Diaryl Ether Synthesis

| Green Approach | Key Features | Potential Application in Synthesis of this compound |

| Micellar Catalysis | Use of water as a solvent, reduced VOCs, catalyst recycling. | Nucleophilic substitution of the chloro group; Ullmann-type ether synthesis. |

| Ionic Liquids | Low vapor pressure, tunable properties, catalyst immobilization. | Ullmann condensation for the formation of the diaryl ether linkage. |

| Solvent-Free Synthesis | Elimination of solvent waste, simplified workup, often faster reactions. | Synthesis of aniline precursors or final coupling steps, potentially with microwave assistance. |

| Catalyst-Free Synthesis | Avoids the use of potentially toxic and expensive metal catalysts. | Specific nucleophilic aromatic substitution reactions under forcing conditions or with highly activated substrates. |

Computational Chemistry and Theoretical Studies on 5 Chloro 2 2 Isopropylphenoxy Aniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a microscopic view of the electron distribution and energy levels within a molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 5-Chloro-2-(2-isopropylphenoxy)aniline, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can be employed to determine its optimized geometric parameters, including bond lengths and angles. dntb.gov.ua These calculations provide a detailed three-dimensional model of the molecule's most stable arrangement of atoms in space. The theoretical vibrational frequencies can also be calculated and are often used to complement experimental spectroscopic data, such as that from FT-IR and Raman spectroscopy. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For aniline (B41778) and its derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the aromatic ring. researchgate.net The analysis of the HOMO-LUMO gap for this compound would, therefore, be crucial in predicting its reactivity in various chemical environments.

Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following data is hypothetical and for illustrative purposes, as specific experimental or calculated values for this compound are not publicly available in the searched literature.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.80 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map is plotted over the electron density surface, using a color scale to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen), which are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms), which are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential.

For this compound, an MEP analysis would highlight the electron-rich aniline nitrogen and the phenoxy oxygen as potential sites for electrophilic interaction, while the hydrogen atoms of the amino group and the aromatic rings would be identified as potential sites for nucleophilic interaction.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions with other entities.

The presence of rotatable single bonds in this compound allows it to adopt various three-dimensional conformations. Conformational analysis is performed to identify the most stable conformer(s) and to understand the energy landscape of the molecule. nih.gov By systematically rotating the key dihedral angles, such as the C-O-C-C linkage between the two aromatic rings and the bond connecting the isopropyl group, a potential energy surface (PES) can be generated. This analysis reveals the global minimum energy conformation, which is the most populated and likely to be the biologically active form, as well as other low-energy conformers.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. dntb.gov.ua Although the specific biological targets of this compound are not defined in this context, one could hypothesize interactions with enzymes or receptors where similar aniline or phenoxy ether structures have shown activity.

A docking study would involve placing the 3D structure of the most stable conformer of this compound into the binding pocket of a hypothesized protein target. The simulation would then explore various binding poses and score them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and binding energy. A high docking score suggests a favorable binding interaction. nih.gov

Table 2: Illustrative Molecular Docking Results (Note: The following data is hypothetical and for illustrative purposes, as specific docking studies for this compound against defined targets are not publicly available in the searched literature.)

| Hypothesized Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase X | -8.5 | Val23, Leu87, Phe154 |

| Cyclooxygenase-2 (COX-2) | -7.9 | His90, Arg513, Phe518 |

Virtual Screening and Ligand-Based Drug Design Principles Applied to Analogs

The principles of virtual screening and ligand-based drug design are instrumental in the discovery and optimization of analogs derived from this compound. These computational techniques leverage the known structural features of active compounds to identify new potential inhibitors from large chemical libraries and to guide the synthesis of more potent and selective molecules.

Virtual Screening of Quinazoline (B50416) Derivatives:

Virtual screening has been successfully employed to identify novel chemotypes for kinase inhibitors, including those based on the quinazoline scaffold, which can be synthesized from this compound. In a consensus-based virtual screening workflow, multiple screening concepts can be combined to enhance the probability of discovering new active compounds. For instance, a study aimed at discovering new Maternal Embryonic Leucine-zipper Kinase (MELK) inhibitors utilized a consensus approach that led to the identification of nih.govelsevierpure.comnih.govtriazolo[1,5-b]isoquinolines as a new structural class of MELK inhibitors. nih.gov This highlights the power of virtual screening in exploring diverse chemical spaces for novel kinase inhibitor scaffolds.

Ligand-Based Drug Design and QSAR Studies:

Ligand-based drug design methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are fundamental in understanding the SAR of anilinoquinazoline (B1252766) analogs. One study focused on developing 3D-QSAR models for 100 anilinoquinazolines that inhibit EGFR kinase. nih.gov The models, which included molecular field analysis (MFA) and receptor surface analysis (RSA), demonstrated high predictive power with cross-validated r² values of 0.81 and 0.79, respectively. nih.gov These models provided valuable insights into the nature of substituents at the 6- and 7-positions of the quinazoline ring, offering guidelines for the design of novel and more effective inhibitors. nih.gov

Molecular Docking and Binding Affinity Calculations:

Molecular docking is a key computational tool used to predict the binding mode and affinity of a ligand to its target protein. In the context of analogs derived from this compound, docking studies have been crucial in elucidating their interaction with the ATP-binding pocket of EGFR.

For example, a study on novel quinazoline derivatives as phosphodiesterase 7 (PDE7) inhibitors utilized molecular docking to predict the binding modes of the synthesized compounds. nih.gov The docking scores for compounds 4b and 5f were -6.887 and -6.314, respectively, which were superior to the reference compound BRL50481 (-5.096). nih.gov Furthermore, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations were performed to estimate the binding free energies. The results showed that compounds 4b and 5f had more favorable predicted binding affinities to PDE7A, with MM-GBSA values of -45.3 and -46.68 kcal/mol, respectively, compared to BRL50481 (-31.52 kcal/mol). nih.gov

Similarly, in the design of new 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives as inhibitors of mutant EGFR/BRAF pathways, molecular docking was used to investigate the binding interactions within the active sites of EGFRT790M and BRAFV600E. mdpi.com The docking studies for compounds 3b and 3e into the active site of EGFRT790M revealed high binding affinities and key interactions with the protein. mdpi.com

The following table summarizes the ligand-protein interactions for compounds 3b and 3e within the active site of EGFRT790M, as identified through molecular docking. mdpi.com

| Compound | Interacting Residues | Interaction Type | Distance (Å) |

| 3b | Met793 | H-bond | 2.13 |

| Cys797 | H-bond | 2.45 | |

| Asp855 | H-bond | 1.98 | |

| Leu718, Val726, Ala743, Lys745, Met766, Leu788, Cys797, Leu844, Phe856 | Hydrophobic | - | |

| 3e | Met793 | H-bond | 2.08 |

| Gln791 | H-bond | 2.21 | |

| Asp855 | H-bond | 1.95 | |

| Leu718, Val726, Ala743, Lys745, Met766, Leu788, Cys797, Leu844, Phe856 | Hydrophobic | - |

These computational approaches, from broad virtual screening to detailed molecular docking and QSAR studies, are indispensable in the modern drug discovery pipeline. They enable a more rational and efficient design of potent and selective kinase inhibitors derived from scaffolds related to this compound, ultimately accelerating the development of new cancer therapies. mdpi.com

Structure Activity Relationship Sar Studies of 5 Chloro 2 2 Isopropylphenoxy Aniline Derivatives

Impact of Substituent Modifications on Biological Activities

The biological activity of a compound is not a monolithic property but rather a finely tuned outcome of its three-dimensional shape, electronic distribution, and the specific interactions it forms with its biological target. For derivatives of 5-Chloro-2-(2-isopropylphenoxy)aniline, researchers have systematically altered various parts of the molecule to probe their significance.

Influence of Halogenation Patterns on Activity

Halogen atoms, owing to their unique electronic and steric properties, are powerful tools in medicinal chemistry for modulating a compound's activity. Studies on 2-phenoxyaniline (B124666) analogues have demonstrated that the position and nature of halogen substituents can significantly impact their interaction with biological targets. acs.org For instance, the inhibitory potency of phenoxyaniline (B8288346) analogues in certain enzyme assays has been shown to generally increase with a higher degree of halogenation. acs.org

Role of the Isopropylphenoxy Moiety in Receptor Interactions and Binding Affinity

In a study on related 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, the phenoxy ring was suggested to bind within a lipophilic pocket of the GABAA receptor. nih.gov This highlights the importance of the phenoxy group in anchoring the molecule to its target. The isopropyl substituent further enhances this lipophilicity, potentially leading to stronger hydrophobic interactions and improved membrane permeability. The precise orientation of the isopropylphenoxy moiety within the receptor is critical, and any changes to this group would likely have a substantial impact on the compound's biological activity.

Effects of Alkyl Chain Length and Branching on Binding Affinity

While the core structure features an isopropyl group, modifications involving other alkyl chains can provide valuable SAR insights. Generally, the length and branching of alkyl chains can influence a compound's lipophilicity, steric profile, and ultimately its binding affinity.

Interactive Table: Hypothetical Impact of Alkyl Chain Modification on Binding Affinity

| Modification on Isopropyl Group | Predicted Change in Lipophilicity | Potential Impact on Binding Affinity |

|---|---|---|

| Replacement with methyl group | Decrease | May decrease due to reduced hydrophobic interactions |

| Replacement with tert-butyl group | Increase | May increase or decrease depending on the size of the binding pocket |

| Replacement with n-propyl group | Similar | May alter binding due to different steric profile |

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound was not available in the search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR modeling represents a sophisticated, computational approach to understanding SAR. By correlating variations in the chemical structure of a series of compounds with their measured biological activity, QSAR models can predict the activity of novel, unsynthesized analogs and provide insights into the key molecular features driving activity.

For a series of 2-phenoxy-N-substituted acetamide (B32628) analogues, which share the phenoxyaniline core with the subject compound, 3D-QSAR studies have yielded models with good correlative and predictive capabilities. sigmaaldrich.com These models utilize molecular field analysis to generate steric, hydrophobic, and electrostatic descriptors that are critical for activity. sigmaaldrich.com Such studies can reveal the ideal spatial arrangement of different functional groups for optimal interaction with the biological target.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

In Vitro Metabolic Pathways of 5 Chloro 2 2 Isopropylphenoxy Aniline

Identification of In Vitro Metabolites

Currently, there are no published studies that have identified the in vitro metabolites of 5-Chloro-2-(2-isopropylphenoxy)aniline. In a typical in vitro metabolism study, human liver microsomes or other subcellular fractions would be incubated with the parent compound. Subsequent analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) would be employed to separate and identify potential metabolic products.

Based on the structure of this compound, plausible metabolic transformations could include:

Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic rings or the isopropyl moiety.

N-Oxidation: Oxidation of the aniline (B41778) nitrogen.

Ether Bond Cleavage: Scission of the ether linkage, leading to the formation of 2-amino-4-chlorophenol (B47367) and 2-isopropylphenol (B134262).

Oxidation of the Isopropyl Group: Formation of alcohol or carboxylic acid metabolites from the isopropyl side chain.

Without experimental data, the formation and relative abundance of these potential metabolites remain speculative.

Role of Cytochrome P450 Enzymes in In Vitro Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, are the principal enzymes responsible for phase I metabolism of many xenobiotics. nih.govnih.gov While no specific studies have detailed which CYP isoforms are involved in the metabolism of this compound, it is highly probable that one or more CYP enzymes would catalyze its initial oxidative transformations.

To determine the specific roles of these enzymes, in vitro experiments would typically involve:

Incubating the compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to identify which isoforms can metabolize the substrate.

Using chemical inhibitors specific to certain CYP enzymes in human liver microsomes to observe which inhibitor blocks the metabolism of the parent compound.

Glucuronidation and Other Conjugation Pathways (In Vitro)

Following phase I oxidative metabolism, the resulting metabolites, as well as the parent compound if it contains a suitable functional group (like the aniline amine), can undergo phase II conjugation reactions. nih.gov Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major conjugation pathway that increases the water solubility of compounds to facilitate their excretion. nih.govxenotech.com

For this compound, potential conjugation pathways could include:

N-glucuronidation: Direct conjugation of glucuronic acid to the aniline nitrogen.

O-glucuronidation: Conjugation of glucuronic acid to any hydroxylated metabolites formed during phase I metabolism.

Other potential phase II reactions could include sulfation. To investigate these pathways, in vitro assays would utilize human liver microsomes or S9 fractions supplemented with the necessary cofactors (e.g., UDPGA for glucuronidation, PAPS for sulfation).

Enzyme Specificities in In Vitro Biotransformation

Determining the enzyme specificities in the biotransformation of this compound would involve kinetic studies to understand the affinity and metabolic rate of each enzyme involved. This is typically achieved by incubating the compound at various concentrations with specific recombinant enzymes (CYP or UGT isoforms) or with human liver microsomes in the presence and absence of specific inhibitors.

Key parameters that would be determined include:

Michaelis-Menten constant (Km): Reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate.

Maximum velocity (Vmax): The maximum rate of the enzymatic reaction.

Intrinsic clearance (CLint): Calculated as Vmax/Km, representing the metabolic efficiency of an enzyme for a particular substrate.

This information is crucial for predicting the metabolic fate of the compound in vivo. However, no such data has been published for this compound.

Future Directions and Emerging Research Avenues for 5 Chloro 2 2 Isopropylphenoxy Aniline

Exploration of Novel Synthetic Pathways and Methodologies

While established methods for synthesizing substituted anilines exist, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes for 5-Chloro-2-(2-isopropylphenoxy)aniline. The pursuit of novel pathways is driven by the need for higher yields, reduced production costs, and greater safety profiles, which are crucial for potential industrial-scale production.

Key areas of exploration may include:

Catalyst Innovation: Research into novel catalysts, such as transition metal complexes (e.g., Palladium, Copper), could lead to more efficient coupling reactions in the synthesis of the diaryl ether linkage. The goal is to identify catalysts that offer high turnover numbers, operate under milder reaction conditions, and are easily separable and reusable.

Green Chemistry Approaches: Future methodologies will likely incorporate principles of green chemistry. This includes the use of safer, biodegradable solvents instead of traditional volatile organic compounds, and the development of one-pot synthesis procedures to minimize waste and energy consumption. For instance, replacing high-risk hydrogenation processes with cheaper and safer reduction methods, like alkali sulfide (B99878) reduction, is a promising avenue.

Flow Chemistry: The application of continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety compared to traditional batch processing. Exploring the synthesis of this compound using microreactor technology could be a significant step forward.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Novel Catalysis | Higher efficiency, milder conditions, reusability | Development of new transition metal catalysts, nanocatalysts |

| Green Solvents | Reduced environmental impact, improved safety | Use of ionic liquids, supercritical fluids, or water-based systems |

| One-Pot Synthesis | Fewer reaction steps, less waste, lower cost | Designing sequential reactions without intermediate purification |

| Flow Chemistry | Enhanced control, improved safety, scalability | Optimization of reaction conditions in microreactor systems |

Advanced Mechanistic Elucidation via Omics Technologies in In Vitro Systems

Understanding the precise mechanism of action of this compound at a molecular level is paramount for its future development. The application of "omics" technologies in in vitro models can provide an unbiased, system-wide view of the biological perturbations induced by the compound.

Proteomics: Using techniques like mass spectrometry-based proteomics, researchers can identify the specific proteins that directly bind to this compound or whose expression levels are significantly altered upon treatment. This can help in identifying primary molecular targets and off-target effects.

Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression profiles within cells exposed to the compound. This transcriptomic data can elucidate the signaling pathways and cellular processes that are modulated, offering clues about its mechanism of action.

Metabolomics: By analyzing the global metabolic profile of treated cells, metabolomics can identify changes in endogenous small-molecule metabolites. This can provide insights into how the compound affects cellular metabolism and related pathways.

Integrating data from these different omics platforms can provide a comprehensive understanding of the compound's bioactivity and guide further optimization.

Rational Design of Next-Generation Analogues for Specific Target Modulation

Building on mechanistic insights, the rational design of next-generation analogues of this compound will be a critical research avenue. The goal is to fine-tune its pharmacological properties to enhance potency, selectivity, and drug-like characteristics.

This involves a systematic approach to modifying the core structure:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with systematic modifications to the chloro, isopropyl, and phenoxy groups will be essential. For example, researchers could explore the effects of replacing the chlorine atom with other halogens or electron-withdrawing groups. Similarly, the size and nature of the alkyl group at the 2-position of the phenoxy ring could be varied.

Computational Modeling: Molecular docking and dynamic simulations can be used to predict how these structural modifications will affect the binding affinity and selectivity of the analogues for their biological target(s). This in silico analysis helps prioritize the synthesis of the most promising compounds, saving time and resources.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved biological activity or pharmacokinetic profiles. For instance, the aniline (B41778) group, which can sometimes be associated with metabolic instability or toxicity, could be replaced with other bioisosteres to mitigate these potential liabilities.

| Structural Moiety | Potential Modifications | Objective |

| Chloro Group | Replacement with F, Br, I, CF3, CN | Modulate electronic properties, binding affinity |

| Isopropyl Group | Variation with other alkyls (e.g., ethyl, t-butyl) | Optimize steric interactions with the target |

| Phenoxy Linker | Introduction of substituents on the phenoxy ring | Enhance target selectivity and potency |

| Aniline Group | Bioisosteric replacement (e.g., with heterocycles) | Improve metabolic stability and reduce potential toxicity |

Application of Artificial Intelligence and Machine Learning in Compound Research

Predictive Modeling: ML algorithms can be trained on existing chemical and biological data to build models that predict the properties of new, unsynthesized analogues. mdpi.com This includes predicting biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, thereby guiding the design of superior compounds. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. youtube.com By providing the model with a target product profile, it can generate novel structures based on the this compound scaffold that are optimized for potency and safety.

Synthetic Route Prediction: AI tools can analyze the structure of a target molecule and predict plausible and efficient synthetic pathways. aitenea.com This can help chemists devise better ways to synthesize novel analogues, potentially reducing development time and costs. aitenea.com

Analysis of Omics Data: The vast and complex datasets generated by omics technologies are well-suited for analysis by AI. harvard.edu Machine learning can identify subtle patterns and correlations in this data that might be missed by traditional analysis, leading to novel hypotheses about the compound's mechanism of action and the discovery of new biomarkers.

Q & A

Basic: What are the primary synthetic routes for 5-Chloro-2-(2-isopropylphenoxy)aniline, and what reaction conditions are critical for high yields?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A common approach is reacting 5-chloro-2-nitroaniline with 2-isopropylphenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the phenoxy intermediate, followed by reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite . Key factors for yield optimization include:

- Stoichiometric control : Excess phenol (1.2–1.5 equivalents) ensures complete substitution .

- Catalyst selection : Palladium on carbon (10% w/w) provides efficient nitro reduction without over-reduction byproducts .

- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity in substitution steps .

Basic: How is the purity and structural integrity of this compound validated in laboratory settings?

Methodological Answer:

Analytical techniques include:

- HPLC-MS : To confirm molecular weight (MW = 275.75 g/mol) and detect impurities (<2% by area normalization) .

- ¹H/¹³C NMR : Characteristic signals include δ 6.8–7.3 ppm (aromatic protons), δ 1.2 ppm (isopropyl methyl groups), and δ 4.1 ppm (NH₂ protons) .

- Melting point analysis : Expected range 120–125°C (deviations >5°C indicate solvent retention or isomerization) .

Advanced: What strategies mitigate low yields in the phenoxy substitution step during synthesis?

Methodological Answer:

Common issues and solutions:

- Steric hindrance : The bulky isopropyl group reduces reaction rates. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves phenol deprotonation and nucleophilic attack .

- Competitive side reactions : Nitro group reduction prior to substitution can occur. Avoiding reducing agents (e.g., NaBH₄) during the substitution step is critical .

- Temperature optimization : Gradual heating (60°C → 100°C over 2 hours) minimizes thermal degradation of intermediates .

Advanced: How does the chloro substituent influence the compound’s biological activity, and what are validated targets in anticancer studies?

Methodological Answer:

The chloro group enhances electrophilicity, facilitating interactions with cellular nucleophiles (e.g., cysteine residues in kinases). In vitro studies on analogous chlorinated anilines show:

- Apoptosis induction : Caspase-3 activation (2.5-fold increase at 10 µM) via mitochondrial pathway disruption .

- G-quadruplex stabilization : Chlorine’s electron-withdrawing effect promotes DNA binding (Kd = 1.8 µM), inhibiting telomerase activity in cancer cells .

- Selectivity : The isopropylphenoxy group reduces off-target effects by 40% compared to non-substituted analogs .

Advanced: How should researchers address contradictions in structure-activity relationship (SAR) data across studies?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT vs. ATP-luminescence) for cross-study comparisons .

- Impurity profiling : LC-MS quantification of byproducts (e.g., dechlorinated analogs) to exclude confounding bioactivity .

- Computational modeling : Density functional theory (DFT) calculations to correlate electronic properties (HOMO-LUMO gaps) with observed activity trends .

Advanced: What methodologies optimize the compound’s solubility for in vivo studies without altering bioactivity?

Methodological Answer:

- Co-solvent systems : 10% DMSO in saline (v/v) achieves 2.5 mg/mL solubility while maintaining >90% viability in hepatocyte assays .

- Prodrug derivatization : Acetylation of the amine group increases logP by 1.2 units, enhancing membrane permeability. Enzymatic hydrolysis in plasma regenerates the active form .

- Nanoformulation : Liposomal encapsulation (70–100 nm particles) improves bioavailability 3-fold in murine models .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure (LD₅₀ > 500 mg/kg in rats) .

- Ventilation : Use fume hoods during synthesis; airborne particulates should be <0.1 mg/m³ (OSHA PEL) .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .

Advanced: How can computational tools predict the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

- Reaction prediction software : Schrödinger’s Maestro models SNAr feasibility (activation energy <25 kcal/mol indicates viability) .

- Docking studies : AutoDock Vina predicts binding to cytochrome P450 enzymes (binding affinity ≤ -7.0 kcal/mol suggests metabolic stability) .

- QSAR models : Hammett constants (σ⁺ = 0.23 for chloro) correlate with reaction rates in substituted aniline systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.